molecular formula C18H23FN6 B11226722 N,N-diethyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine

N,N-diethyl-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine

Cat. No.: B11226722
M. Wt: 342.4 g/mol
InChI Key: DYFXUMTYULDJMU-UHFFFAOYSA-N
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Description

N-[3-(DIETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a fluorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step typically involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the diethylaminopropyl group: This can be done through alkylation reactions using diethylaminopropyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[3-(DIETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

N-[3-(DIETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer, where it may act as an inhibitor of specific enzymes or signaling pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and disrupting cell cycle progression.

Comparison with Similar Compounds

N-[3-(DIETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N-[3-(DIETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific structural features, such as the presence of the fluorophenyl group and the diethylaminopropyl moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H23FN6

Molecular Weight

342.4 g/mol

IUPAC Name

N',N'-diethyl-N-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine

InChI

InChI=1S/C18H23FN6/c1-3-24(4-2)11-5-10-20-17-16-12-23-25(18(16)22-13-21-17)15-8-6-14(19)7-9-15/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,20,21,22)

InChI Key

DYFXUMTYULDJMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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